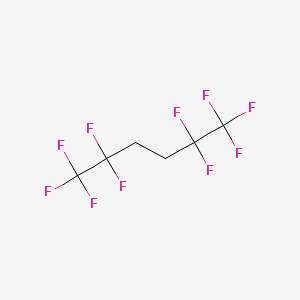
1,1,1,2,2,5,5,6,6,6-Decafluorohexane
描述
1,1,1,2,2,5,5,6,6,6-Decafluorohexane is a useful research compound. Its molecular formula is C2F5C2H4C2F5 and its molecular weight is 266.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
- Molecular Formula : C6F10
- Molecular Weight : 294.05 g/mol
- IUPAC Name : 1,1,1,2,2,5,5,6,6,6-Decafluorohexane
The high degree of fluorination imparts unique chemical properties such as increased stability and resistance to degradation. These properties make it a valuable compound in several applications.
Organic Synthesis
Decafluorohexane serves as a key building block in the synthesis of complex fluorinated organic molecules. Its unique structure allows for the formation of stable intermediates that can be further transformed into pharmaceuticals or agrochemicals.
Case Study : A study demonstrated the use of decafluorohexane in synthesizing fluorinated analogs of biologically active compounds. The results indicated that the fluorinated derivatives exhibited enhanced biological activity compared to their non-fluorinated counterparts .
Biological Probes
Research has explored the potential of decafluorohexane as a fluorinated probe in biological systems. Its ability to form stable complexes with proteins enhances its utility in studying protein-ligand interactions.
Case Study : In an investigation into protein dynamics using nuclear magnetic resonance (NMR) spectroscopy, decafluorohexane was employed as a solvent that improved signal clarity and resolution due to its low viscosity and high chemical stability .
Pharmaceutical Development
The compound is being investigated for its role in drug development. Fluorinated compounds often exhibit improved pharmacokinetic properties due to enhanced metabolic stability.
Case Study : A research project aimed at developing new anti-cancer agents utilized decafluorohexane as a solvent for reactions involving fluorinated drugs. The study found that the incorporation of fluorine significantly increased the efficacy of the resulting compounds against cancer cell lines .
Dielectric Fluids
Decafluorohexane has been proposed as a low global-warming potential dielectric fluid in cooling applications. Its excellent thermal stability and electrical insulating properties make it suitable for use in transformers and other electrical equipment.
Case Study : A comprehensive evaluation of decafluorohexane's performance as a dielectric fluid revealed that it maintained efficiency under high temperatures and voltages while exhibiting low toxicity levels during inhalation studies .
Production of Fluorinated Polymers
The compound is utilized in the production of specialized fluorinated polymers that possess unique properties such as chemical resistance and thermal stability.
| Application | Description |
|---|---|
| Fluorinated Polymers | Used in coatings and materials requiring high durability and chemical resistance |
| Cleaning Agents | Acts as a solvent for cleaning applications due to its non-flammable nature |
Environmental Considerations
While decafluorohexane is beneficial in many applications, its environmental impact must be considered. Studies have indicated that fluorinated compounds can persist in the environment and may contribute to greenhouse gas emissions if not managed properly.
属性
CAS 编号 |
95576-25-3 |
|---|---|
分子式 |
C2F5C2H4C2F5 C6H4F10 |
分子量 |
266.08 g/mol |
IUPAC 名称 |
1,1,1,2,2,5,5,6,6,6-decafluorohexane |
InChI |
InChI=1S/C6H4F10/c7-3(8,5(11,12)13)1-2-4(9,10)6(14,15)16/h1-2H2 |
InChI 键 |
FUCPNELYUCUXTJ-UHFFFAOYSA-N |
规范 SMILES |
C(CC(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














